5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
Description
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a synthetic small molecule characterized by a pyridine core substituted with a methoxy group at the 5-position and a piperidin-4-ylamine moiety at the 2-position. The trihydrochloride salt form enhances its solubility for pharmacological applications. The piperidine ring and pyridine scaffold are common pharmacophores in medicinal chemistry, often contributing to binding affinity and selectivity in drug-receptor interactions.
Properties
IUPAC Name |
5-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-10-2-3-11(13-8-10)14-9-4-6-12-7-5-9;;;/h2-3,8-9,12H,4-7H2,1H3,(H,13,14);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQLSBZXMNLPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)NC2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the reaction of 5-methoxypyridin-2-amine with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or water, followed by the addition of hydrochloric acid to form the trihydrochloride salt .
Industrial production methods may involve bulk manufacturing processes, where the compound is synthesized in large quantities using similar reaction conditions but optimized for scale-up. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases
Mechanism of Action
The mechanism of action of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, differing primarily in substituent positions, halogenation, or functional groups. These variations influence physicochemical properties, bioavailability, and biological activity.
Positional Isomers of Methoxy-Substituted Analogs
Notes:
- Molecular weight discrepancies (*) in suggest incomplete data for the trihydrochloride form; the free base molecular weight is likely lower.
Halogenated Analogs
Notes:
- The trifluoromethyl group in the 3-chloro-5-CF₃ analog (CAS 1111625-98-9) significantly increases lipophilicity (logP), impacting blood-brain barrier penetration .
- Fluorine substitution (3-fluoro analog) balances electronegativity and solubility, making it a preferred modification in CNS-targeted drugs .
Structural Derivatives with Modified Linkers
Notes:
Biological Activity
5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a heterocyclic compound characterized by its unique structural features, including a methoxy group on the pyridine ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmission and metabolic pathways.
The molecular formula of this compound is , with a molecular weight of approximately 305.65 g/mol. Its structural characteristics influence its reactivity and interactions with biological targets.
Research indicates that compounds similar to this compound interact with various biological targets through several mechanisms:
- Binding to Active Sites : The compound may bind to specific receptors or enzymes, influencing their activity.
- Altering Protein Conformation : It can induce conformational changes in proteins, affecting their function.
- Modulating Signal Transduction Pathways : By interacting with cellular signaling pathways, it can alter cellular responses.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Neurotransmitter Interactions : Similar compounds have shown potential as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. They may act as agonists or antagonists at specific receptor sites, influencing mood and cognitive functions.
- Antidepressant Potential : Some studies suggest that derivatives of this compound exhibit significant binding affinity for serotonin transporter proteins (SERT) and serotonin receptors (5-HT1A), indicating potential antidepressant properties .
- Anticonvulsant Effects : Preliminary research suggests that compounds with similar structures may possess anticonvulsant properties, potentially through modulation of serotonergic pathways .
Case Studies
Several case studies highlight the biological implications of this compound:
- Study on Serotonin Receptors : A study indicated that derivatives of this compound significantly inhibited serotonin reuptake, suggesting potential applications in treating depression and anxiety disorders .
- Neuroprotective Effects : Research demonstrated that related compounds could protect neuronal cells from oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine | Methoxy group at position 6 | Different receptor interactions |
| 6-Methyl-N-(piperidin-4-yl)pyridin-2-amine | Methyl group instead of methoxy | Affects solubility and reactivity |
| 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine | Methoxy group at position 3 | Potentially different receptor interactions |
This table illustrates how variations in functional groups affect the biological activities of these compounds.
Q & A
Q. How can the synthesis of 5-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride be optimized for higher yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, using dichloromethane as a solvent with controlled NaOH addition (as in analogous piperidine syntheses) can improve reaction efficiency . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation . Purification via recrystallization or column chromatography, guided by HPLC (High-Performance Liquid Chromatography) purity assessments, ensures high yields .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, comparing peaks to analogous pyridine/piperidine derivatives .
- Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .
- X-ray Diffraction (XRD) : Resolve crystal structure for absolute configuration verification .
- HPLC : Monitor purity (>98%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity to target receptors (e.g., serotonin or kinase receptors) .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations in explicit solvent models .
- ADME Prediction : Apply tools like SwissADME to estimate absorption, distribution, metabolism, and excretion properties .
Q. What methodologies resolve contradictions between experimental and theoretical stability data?
- Methodological Answer :
- Controlled Stability Studies : Replicate experiments under varying pH, temperature, and humidity conditions. Use TGA (Thermogravimetric Analysis) to quantify decomposition thresholds .
- Cross-Validation : Compare experimental degradation products (via LC-MS) with computational predictions from density functional theory (DFT) calculations .
Q. How can researchers assess the ecological impact of this compound during disposal?
- Methodological Answer :
- Ecotoxicology Assays : Conduct acute toxicity tests on Daphnia magna (EC50) and algal growth inhibition assays per OECD guidelines .
- Biodegradation Studies : Use OECD 301F respirometry to measure mineralization rates in soil/water systems .
Q. What strategies are recommended for scaling up synthesis while maintaining efficiency?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for better heat/mass transfer control .
- Process Simulation : Use Aspen Plus® to model solvent recovery and optimize reaction kinetics .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
